molecular formula C10H20N2O4S B13588400 tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B13588400
M. Wt: 264.34 g/mol
InChI Key: CHTGSRPSHZQZFV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a pyrrolidine ring, and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a methylsulfamoylating agent. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate: Stereoisomer with different spatial arrangement.

    Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate: Similar structure but with an ethylsulfamoyl group instead of a methylsulfamoyl group.

Uniqueness

Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methylsulfamoyl group, which imparts distinct reactivity and properties compared to its analogs .

Properties

Molecular Formula

C10H20N2O4S

Molecular Weight

264.34 g/mol

IUPAC Name

tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-5-8(7-12)17(14,15)11-4/h8,11H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

CHTGSRPSHZQZFV-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.